molecular formula C9H4FNO5 B12851066 6-Fluoro-4-hydroxy-3-nitrocoumarin

6-Fluoro-4-hydroxy-3-nitrocoumarin

Cat. No.: B12851066
M. Wt: 225.13 g/mol
InChI Key: BUONLUAASFEPJF-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-3-nitrocoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological and pharmacological activities Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-hydroxy-3-nitrocoumarin typically involves the nitration of 4-hydroxycoumarin. This process can be carried out using glacial acetic acid and 72% nitric acid (HNO₃) as nitrating agents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-hydroxy-3-nitrocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 6-fluoro-4-hydroxy-3-aminocoumarin.

    Substitution: Formation of various substituted coumarin derivatives.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-3-nitrocoumarin involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-4-hydroxy-3-nitrocoumarin is unique due to the presence of all three functional groups (fluorine, hydroxyl, and nitro), which confer distinct chemical reactivity and a broad spectrum of biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

6-fluoro-4-hydroxy-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FNO5/c10-4-1-2-6-5(3-4)8(12)7(11(14)15)9(13)16-6/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUONLUAASFEPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(C(=O)O2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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